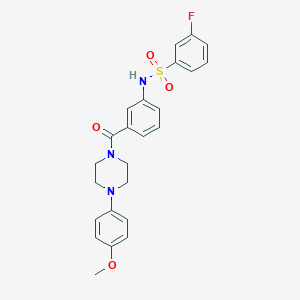

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

説明

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S and its molecular weight is 469.5g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 52.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is classified as a piperazine derivative , a class of compounds known for their diverse biological activities.

Mode of Action

The compound’s unique molecular structure, which includes a piperazine moiety, suggests that it may interact with its targets in a manner similar to other piperazine derivatives .

生物活性

3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 463.59 g/mol. The presence of the fluorine atom and the piperazine moiety are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate specific biochemical pathways by binding to target proteins, influencing their activity. The sulfonamide group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Antiviral Activity

Research indicates that compounds with similar piperazine structures exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against various viral strains, with EC50 values indicating potent activity in cellular models. A study highlighted that modifications at specific positions on the piperazine ring can enhance antiviral efficacy significantly .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been tested against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). Notably, compounds with structural similarities demonstrated IC50 values as low as 0.054 µM against A549 cells, indicating strong antiproliferative effects . The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase, mediated by caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine enhances receptor binding affinity.

- Piperazine Ring : Variations in the piperazine moiety can lead to changes in selectivity and potency against specific targets.

- Sulfonamide Group : This group is essential for maintaining solubility and enhancing pharmacokinetic properties.

Study 1: Antiviral Efficacy

In a controlled study, a related compound was tested for its antiviral properties against HIV-1. The results showed that certain derivatives exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications could lead to enhanced antiviral profiles .

Study 2: Anticancer Properties

Another study evaluated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated that specific substitutions on the phenyl rings resulted in compounds with IC50 values below 1 µM, demonstrating potent cytotoxicity and potential for clinical application .

Data Summary Table

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperazine derivatives, including those similar to 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide. These compounds have been investigated for their ability to inhibit viral replication and their interaction with viral proteins. For instance, a review covering literature from 2010 to 2023 discusses various piperazine derivatives as antiviral agents, indicating their potential efficacy against a range of viruses .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that derivatives with similar piperazine structures can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, compounds with modifications on the piperazine ring have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, some related compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding the metabolic pathways of these compounds can inform their therapeutic use and predict potential drug interactions.

Interaction with Receptors

Compounds similar to this compound may interact with various receptors in the body, modulating physiological responses. Research into piperazine derivatives has indicated their role as modulators of P2X receptors, which are involved in pain signaling . This suggests potential applications in pain management therapies.

Synthesis and Evaluation

A notable study focused on synthesizing piperazinone derivatives and evaluating their biological activities. The synthesized compounds exhibited varying degrees of antiviral and anticancer activities, demonstrating the importance of structural modifications in enhancing efficacy .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 657 | |

| Compound B | Anticancer | 0.054 | |

| Compound C | Pain Modulation | Not specified |

Clinical Implications

The implications of these findings extend to clinical settings where such compounds could be developed into therapeutic agents for treating viral infections or cancers. The ongoing research into their pharmacokinetics and toxicity profiles is essential for advancing these compounds toward clinical trials.

特性

IUPAC Name |

3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGNUFYJVOXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328501 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690643-51-7 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。